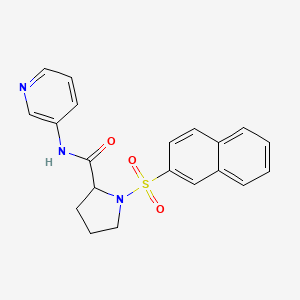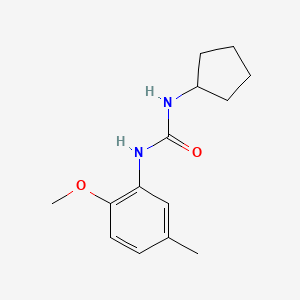
1-(2-naphthylsulfonyl)-N-3-pyridinylprolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-naphthylsulfonyl)-N-3-pyridinylprolinamide, also known as NPP-21, is a chemical compound that has attracted the attention of researchers due to its potential applications in the field of neuroscience. This compound is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a type of ionotropic glutamate receptor that is involved in synaptic plasticity and memory formation.
Wirkmechanismus
1-(2-naphthylsulfonyl)-N-3-pyridinylprolinamide acts as a positive allosteric modulator of the AMPA receptor, which means that it enhances the receptor's response to glutamate, the primary neurotransmitter involved in synaptic transmission. Specifically, 1-(2-naphthylsulfonyl)-N-3-pyridinylprolinamide binds to a site on the receptor that is distinct from the glutamate binding site, causing a conformational change that increases the receptor's sensitivity to glutamate.
Biochemical and physiological effects:
1-(2-naphthylsulfonyl)-N-3-pyridinylprolinamide has been shown to enhance synaptic plasticity and improve cognitive function in animal models. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and maintenance of neurons. Additionally, 1-(2-naphthylsulfonyl)-N-3-pyridinylprolinamide has been shown to have anti-inflammatory effects in the brain, which may contribute to its neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-naphthylsulfonyl)-N-3-pyridinylprolinamide in lab experiments is its specificity for the AMPA receptor, which allows researchers to study the effects of enhancing AMPA receptor function in a controlled manner. However, one limitation is that 1-(2-naphthylsulfonyl)-N-3-pyridinylprolinamide is a relatively new compound, and its long-term effects on the brain are not well understood.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2-naphthylsulfonyl)-N-3-pyridinylprolinamide. One area of interest is its potential applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Another area of interest is its effects on synaptic plasticity and memory formation, which could have implications for the development of cognitive enhancers. Additionally, further studies are needed to understand the long-term effects of 1-(2-naphthylsulfonyl)-N-3-pyridinylprolinamide on the brain, as well as its potential side effects.
Synthesemethoden
The synthesis of 1-(2-naphthylsulfonyl)-N-3-pyridinylprolinamide involves several steps, starting from commercially available starting materials. The first step involves the protection of the pyridine nitrogen with a tert-butyloxycarbonyl (Boc) group. This is followed by the reaction of the protected pyridine with 2-naphthylsulfonyl chloride to form the sulfonamide intermediate. The Boc group is then removed using trifluoroacetic acid, and the resulting amine is coupled with (S)-proline methyl ester to form the final product.
Wissenschaftliche Forschungsanwendungen
1-(2-naphthylsulfonyl)-N-3-pyridinylprolinamide has been studied extensively for its potential applications in the field of neuroscience. In particular, it has been shown to enhance long-term potentiation (LTP), a process that is believed to underlie learning and memory. 1-(2-naphthylsulfonyl)-N-3-pyridinylprolinamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Eigenschaften
IUPAC Name |
1-naphthalen-2-ylsulfonyl-N-pyridin-3-ylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c24-20(22-17-7-3-11-21-14-17)19-8-4-12-23(19)27(25,26)18-10-9-15-5-1-2-6-16(15)13-18/h1-3,5-7,9-11,13-14,19H,4,8,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFFVAIEZQRFEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(naphthalen-2-ylsulfonyl)-N-pyridin-3-ylprolinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-cyclopentyl-2,5-dioxo-3-pyrrolidinyl)thio]benzoic acid](/img/structure/B5304365.png)
![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxyphenyl)acetamide](/img/structure/B5304371.png)
![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5304379.png)
![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5304382.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidine](/img/structure/B5304390.png)
![7-(4-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5304391.png)
![3-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]-4-phenyl-1H-pyrazol-5-amine](/img/structure/B5304396.png)

![N-(3-fluorophenyl)-N'-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]urea hydrochloride](/img/structure/B5304403.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5304417.png)
![3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5304427.png)
![1-(1-{[1'-(pyridin-3-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}piperidin-4-yl)methanamine](/img/structure/B5304438.png)
![N-ethyl-N'-1-naphthyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5304452.png)
